4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer improved reaction efficiency, higher yields, and better control over reaction conditions compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other triazole derivatives.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound inhibits the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition leads to the antimicrobial and antifungal effects observed in biological studies .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- 2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine
- N-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research .
Properties
CAS No. |
642462-47-3 |
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Molecular Formula |
C9H7Cl2N3S |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H7Cl2N3S/c10-7-2-1-6(8(11)3-7)4-14-5-12-13-9(14)15/h1-3,5H,4H2,(H,13,15) |
InChI Key |
XUDOBHXOLDJJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=NNC2=S |
Origin of Product |
United States |
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